molecular formula C7H11Cl2NO2 B13927494 2,2-Dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one CAS No. 52836-68-7

2,2-Dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one

Cat. No.: B13927494
CAS No.: 52836-68-7
M. Wt: 212.07 g/mol
InChI Key: DSECIEZLESJHEP-UHFFFAOYSA-N
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Description

OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the oxazolidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert it into different derivatives with altered biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- has several scientific research applications:

    Agriculture: It is used as a herbicide safener to protect crops from the harmful effects of herbicides.

    Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.

    Biology: Research studies have explored its role in enhancing the activity of detoxifying enzymes in plants.

Mechanism of Action

The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- involves the induction of detoxifying enzymes such as glutathione S-transferase (GST) in plants. This enzyme catalyzes the conjugation of glutathione with herbicides, rendering them inactive and reducing their phytotoxicity. The compound interacts with the active sites of these enzymes, enhancing their activity and providing protection to crops.

Comparison with Similar Compounds

Similar compounds to OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- include other oxazolidine derivatives such as:

  • 3-(DICHLOROACETYL)-2,2-DIMETHYL-4-ETHYL-1,3-OXAZOLIDINE
  • 3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE These compounds share similar structural features and biological activities. OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- is unique in its specific application as a herbicide safener and its ability to induce detoxifying enzymes in plants.

Properties

CAS No.

52836-68-7

Molecular Formula

C7H11Cl2NO2

Molecular Weight

212.07 g/mol

IUPAC Name

2,2-dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H11Cl2NO2/c1-7(2)3-12-4-10(7)6(11)5(8)9/h5H,3-4H2,1-2H3

InChI Key

DSECIEZLESJHEP-UHFFFAOYSA-N

Canonical SMILES

CC1(COCN1C(=O)C(Cl)Cl)C

Origin of Product

United States

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